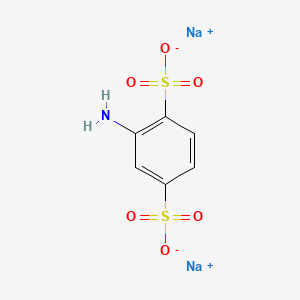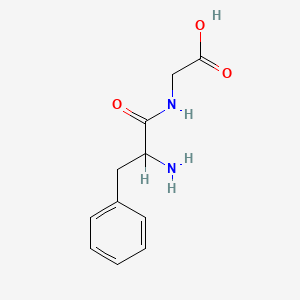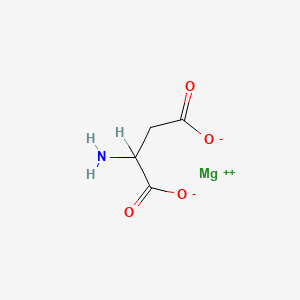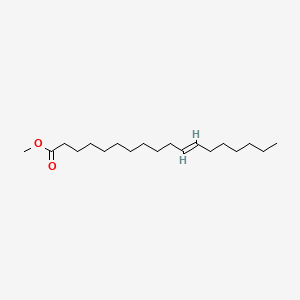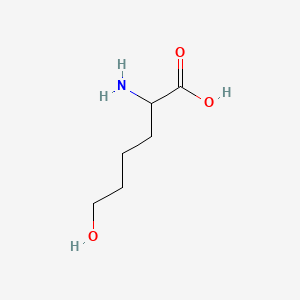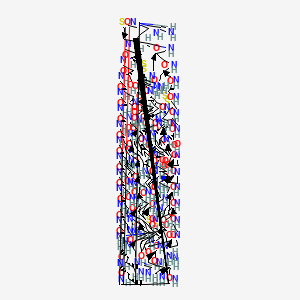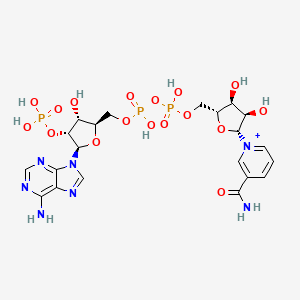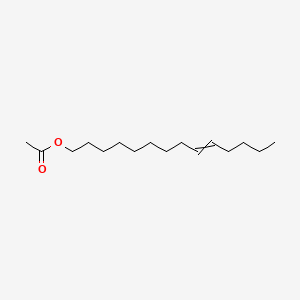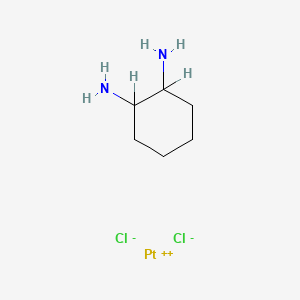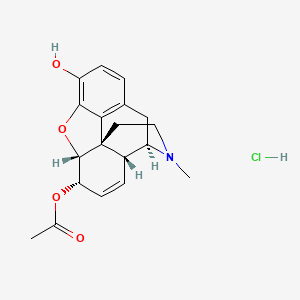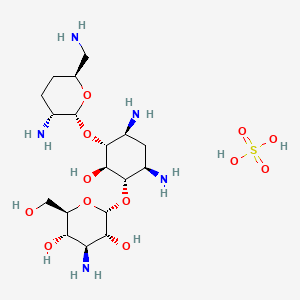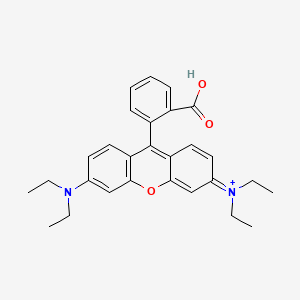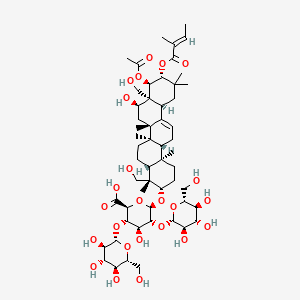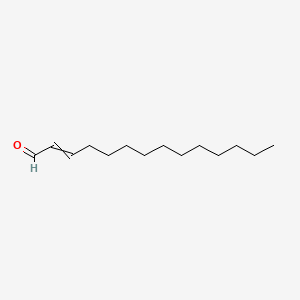
Tetradec-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradec-2-enal, also known as (E)-2-tetradecenal, is an organic compound belonging to the class of fatty aldehydes. It is characterized by a long carbon chain with a double bond at the second position and an aldehyde group at the terminal end. This compound is known for its distinctive aroma and is sometimes used as a fragrance component .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradec-2-enal can be synthesized through various methods, including the oxidation of tetradecenol or the reduction of tetradecynoic acid. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired enal. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of tetradecene, followed by oxidation. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecenol.
Substitution: Various substituted aldehydes and alcohols.
Scientific Research Applications
Tetradec-2-enal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetradec-2-enal involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, binding to specific receptors and triggering a cascade of biochemical events. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
2-Tetradecenal (Z): A stereoisomer of tetradec-2-enal with the double bond in the cis configuration.
Tetradecanal: A saturated aldehyde with no double bonds.
Hexadec-2-enal: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its reactivity and ability to participate in a variety of chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
142628-55-5 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(Z)-tetradec-2-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h12-14H,2-11H2,1H3/b13-12- |
InChI Key |
WHOZNOZYMBRCBL-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C\C=O |
SMILES |
CCCCCCCCCCCC=CC=O |
Canonical SMILES |
CCCCCCCCCCCC=CC=O |
density |
0.833-0.841 |
physical_description |
Colourless liquid; Citrus aroma |
solubility |
Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


